molecular formula C34H30FN3O2S B2531392 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 681274-98-6

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2531392
CAS RN: 681274-98-6
M. Wt: 563.69
InChI Key: AAEGCYIRFRWWMO-UHFFFAOYSA-N
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Description

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C34H30FN3O2S and its molecular weight is 563.69. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed novel Schiff bases and indole derivatives containing pyrazoles, demonstrating significant antimicrobial and antitumor activities. These compounds were synthesized through multi-step reactions, utilizing key intermediates such as 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide and characterized for their structure and activity against various microbes and tumor cells. For instance, specific derivatives showed excellent antimicrobial activity, highlighting their potential as leads for developing new antimicrobial agents (Puthran et al., 2019); (Farghaly, 2010).

Photophysical and Physicochemical Properties

The compound's derivatives have been studied for their solid-state fluorescence, demonstrating different fluorescent colors and host–guest structures upon crystallization. This research indicates the potential of these compounds in developing materials with tunable fluorescence properties for various applications, such as sensors and optical devices (Dong et al., 2012).

Radical Scavenging and Antioxidant Activity

The effect of donor and acceptor groups on the radical scavenging activity of phenol derivatives has been explored, providing insights into the compound's antioxidant properties. This research aids in understanding how structural modifications can influence the antioxidant potential of such compounds, which could be beneficial in designing new antioxidants for therapeutic applications (Al‐Sehemi & Irfan, 2017).

Anti-Tubercular and Anti-Cancer Activities

Several studies have synthesized and evaluated the biological activities of novel compounds, including the one of interest, against Mycobacterium tuberculosis and various cancer cell lines. These compounds have shown promising anti-tubercular and anti-cancer activities, with specific derivatives demonstrating increased potency. This suggests their potential as therapeutic agents against tuberculosis and cancer (Maurya et al., 2013); (Hammam et al., 2005).

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30FN3O2S/c1-23-7-11-26(12-8-23)32-19-30(25-13-17-28(40-2)18-14-25)36-38(32)34(39)22-41-33-21-37(31-6-4-3-5-29(31)33)20-24-9-15-27(35)16-10-24/h3-18,21,32H,19-20,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEGCYIRFRWWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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